molecular formula C16H12ClN3OS2 B11711963 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11711963
M. Wt: 361.9 g/mol
InChI Key: YMRLFGDQWOXHEJ-GIJQJNRQSA-N
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Description

This compound belongs to the hydrazide class, characterized by a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. The (E)-configured imine functionality arises from the condensation of 2-chlorobenzaldehyde with the hydrazide precursor. Its structure has been confirmed using spectroscopic techniques (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR) and, in some cases, single-crystal X-ray analysis (e.g., analogs in ) . The 2-chlorophenyl substituent introduces electron-withdrawing effects, influencing electronic properties and biological interactions.

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3OS2/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-22-16-19-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

YMRLFGDQWOXHEJ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid.

    Synthesis of Acetohydrazide: The next step involves the preparation of acetohydrazide by reacting ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step is the condensation of the benzothiazole derivative with the acetohydrazide in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide ():

    • Structural Difference : Fluorine at the 4-position instead of chlorine at the 2-position.
    • Activity : Exhibited antimicrobial activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM) .
    • Electronic Effects : Fluorine’s lower electronegativity compared to chlorine may reduce polar interactions.
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-Dichlorophenyl)methylidene]acetohydrazide (): Structural Difference: Additional chlorine at the 3-position.
Nitro- and Methoxy-Substituted Analogs
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-Nitrophenyl)allylidene]acetohydrazide (): Structural Difference: Nitro group at the 2-position and allylidene linkage.
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-Methoxyphenyl)methylidene]acetohydrazide (): Structural Difference: Methoxy group at the 4-position.

Core Heterocycle Modifications

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide ():

    • Structural Difference : Benzimidazole replaces benzothiazole.
    • Activity : Demonstrated antimicrobial activity, suggesting the benzimidazole core may enhance interactions with bacterial targets .
  • Benzo[d]thiazol-2-yl Carbamates (, Navale et al.):

    • Structural Difference : Carbamate group instead of hydrazide.
    • Activity : Evaluated for anticonvulsant activity (6 Hz test), indicating structural flexibility for central nervous system applications .
Characterization Methods
  • Spectroscopy : All analogs were confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS .
  • X-ray Crystallography : Used for analogs with complex stereochemistry (e.g., ) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide, also known by its chemical identifier MFCD02641945, is a synthetic derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological activity, particularly its anticancer properties, and synthesizes findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C16H11ClN4O3S2
  • IUPAC Name : this compound
  • CAS Number : 346704-63-0

The compound features a benzothiazole ring, which is known for its diverse biological activities, including anticancer effects. The presence of a chlorophenyl group further enhances its potential as a therapeutic agent.

Anticancer Properties

Recent studies have investigated the anticancer activity of similar benzothiazole derivatives, indicating promising results. For instance, a series of benzothiazole derivatives demonstrated significant inhibitory effects on various cancer cell lines. Notably:

  • Compound 7e , a related benzothiazole derivative, exhibited potent anticancer activity with IC50 values of:
    • SKRB-3: 1.2 nM
    • SW620: 4.3 nM
    • A549: 44 nM
    • HepG2: 48 nM .

These findings suggest that compounds with structural similarities to this compound may also exhibit significant anticancer properties.

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was shown to induce apoptosis in HepG2 cells in a concentration-dependent manner, with flow cytometry revealing increasing percentages of apoptotic cells with higher concentrations .

Study on Benzothiazole Derivatives

A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. The results indicated that modifications to the benzothiazole structure could enhance anticancer efficacy. The study highlighted the importance of structural variations in achieving desired biological effects .

CompoundCell LineIC50 (nM)
7eSKRB-31.2
SW6204.3
A54944
HepG248

This table summarizes the potency of selected compounds against various cancer cell lines.

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